2-Hydrazino-6-methylnicotinic acid
Description
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-hydrazinyl-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-3-5(7(11)12)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
USRQKULXSAKRST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)NN |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Halogenated Nicotinic Acid Derivatives
A prominent route involves nucleophilic substitution of halogenated precursors. For example, 2-chloro-6-methylnicotinic acid can react with hydrazine hydrate under controlled conditions to replace the chlorine atom with a hydrazino group. This method parallels the synthesis of 2-amino-6-methylnicotinic acid described in patents, where 2-chloro-3-cyano-6-methylpyridine undergoes amination with aqueous ammonia followed by hydrolysis. Adapting this approach, substituting ammonia with hydrazine could yield the target compound.
Reaction Conditions :
-
Precursor : 2-Chloro-6-methylnicotinic acid (synthesized via chlorination of 6-methylnicotinic acid).
-
Reagent : Excess hydrazine hydrate (3–5 equivalents).
-
Temperature : 100–120°C under reflux.
-
Duration : 6–12 hours.
-
Workup : Acidification to pH 4–5 precipitates the product, which is filtered and washed with cold water.
Challenges : Competing hydrolysis of the hydrazino group or over-reduction may occur, necessitating strict temperature control.
Hydrazide Formation and Subsequent Modification
Another pathway involves synthesizing 6-methylnicotinic acid hydrazide as an intermediate, followed by functionalization. This method, detailed in a study on oxadiazoline derivatives, starts with methyl 6-methylnicotinate reacting with hydrazine hydrate to form the hydrazide. Subsequent oxidation or rearrangement could introduce the hydrazino group, though this step remains speculative without explicit literature support.
Example Protocol :
-
Hydrazide Synthesis :
-
Hydrazino Group Introduction :
-
Hypothetical oxidation using MnO₂ or Pb(OAc)₄ to convert the hydrazide (-CONHNH₂) to hydrazino (-NHNH₂).
-
Limitations : The second step lacks empirical validation in the reviewed literature, highlighting a gap in current methodologies.
Reductive Amination of Nitro Precursors
A less explored route involves reducing 2-nitro-6-methylnicotinic acid to the corresponding hydrazino derivative. While nitro-to-amine reductions are well-documented, achieving selective reduction to hydrazino requires specialized conditions, such as catalytic hydrogenation with hydrazine as a hydrogen source.
Potential Reaction Scheme :
-
Nitro Compound Synthesis : Nitration of 6-methylnicotinic acid using HNO₃/H₂SO₄.
-
Reduction :
-
Reagents: Hydrazine hydrate and Raney nickel.
-
Temperature: 50–80°C.
-
Pressure: 1–3 atm H₂.
-
Analysis : This method risks over-reduction to the amine or incomplete conversion, demanding rigorous optimization.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 100–120°C | Higher temperatures accelerate substitution but risk decomposition. |
| Hydrazine Equivalents | 3–5 eq | Excess reagent drives completion but complicates purification. |
| Reaction Medium | Ethanol/Water (3:1) | Balances solubility and reactivity. |
| pH Control | 4–5 (post-reaction) | Precipitates product while minimizing side reactions. |
Data from analogous syntheses suggest that maintaining a pH of 4–5 during workup enhances crystallization and purity (>95%).
Analytical Characterization and Purity Assessment
Modern techniques validate the structure and purity of this compound:
-
FT-IR Spectroscopy :
-
¹H-NMR (DMSO-d₆) :
-
HPLC Purity Analysis :
Applications and Derivatives
This compound’s reactivity enables diverse transformations:
-
Oxadiazoline Derivatives : Cyclization with acetic anhydride yields 1,3,4-oxadiazoles with reported antimicrobial activity.
-
Metal Complexes : Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) enhances catalytic properties in organic reactions.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Halogen Substitution | 75–85 | 95–97 | One-pot synthesis, scalable. | Requires hazardous hydrazine. |
| Hydrazide Oxidation | 60–70 | 90–92 | Mild conditions. | Unverified final step. |
| Nitro Reduction | 50–65 | 88–90 | Avoids halogens. | Low selectivity, complex setup. |
Q & A
Q. What are the optimal synthetic routes for 2-Hydrazino-6-methylnicotinic acid, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrazine coupling. For example, analogous compounds like 2-(Difluoromethyl)-6-hydroxynicotinic acid require multi-step reactions, including ester hydrolysis and hydrazine introduction under controlled pH (pH 8–10) . Key steps:
- Step 1 : Start with 6-methylnicotinic acid derivatives (e.g., methyl esters) for regioselective functionalization.
- Step 2 : Introduce hydrazine via nucleophilic substitution; use anhydrous conditions to avoid side reactions.
- Purification : Column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol/water mixtures.
- Purity Validation : Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) to identify hydrazino (–NH–NH) protons (δ 4.5–5.5 ppm) and methyl groups (δ 2.1–2.3 ppm) .
- FT-IR : Confirm hydrazine moiety (N–H stretch: 3300–3400 cm; C=O: 1680–1700 cm) .
- HPLC-MS : Use electrospray ionization (ESI) in positive mode for molecular ion detection (expected [M+H] ~ 183 g/mol) .
- Elemental Analysis : Validate C, H, N ratios (theoretical: C 46.15%, H 5.49%, N 23.08%) .
Advanced Research Questions
Q. How can contradictions in reactivity data (e.g., unexpected byproducts during synthesis) be systematically analyzed?
- Methodological Answer :
- Root Cause Analysis : Use LC-MS to identify byproducts (e.g., dimerization or oxidation products). For example, hydrazine derivatives may form hydrazones under acidic conditions .
- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways. For instance, in similar nicotinic acid derivatives, elevated temperatures favor hydrolysis over substitution .
- Computational Modeling : Apply density functional theory (DFT) to predict reaction intermediates and transition states. PubChem data on analogous compounds (e.g., 2-Aminonicotinic acid) can guide parameterization .
Q. What strategies are recommended for studying interactions between this compound and biological macromolecules?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) with proteins (e.g., serum albumin) .
- Molecular Docking : Use AutoDock Vina with crystal structures from the Protein Data Bank (PDB). For example, nicotinic acid derivatives often bind to ATP-binding pockets .
- NMR Titration : Monitor chemical shift perturbations in N-labeled enzymes (e.g., hydrolases) to map interaction sites .
Q. How can isotopic labeling improve mechanistic studies of this compound’s metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
